BenchChemオンラインストアへようこそ!

LG 83-6-05

Sodium channel kinetics Recovery from inactivation State-dependent block

LG 83-6-05 (CAS 131602-24-9) is a synthetic small-molecule sodium channel blocking agent with molecular formula C21H29NO3S (free base) and a molecular weight of 375.53 g/mol. First described by Koidl et al.

Molecular Formula C21H29NO3S
Molecular Weight 375.5 g/mol
CAS No. 131602-24-9
Cat. No. B1675222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLG 83-6-05
CAS131602-24-9
Synonyms1-(3-(2-hydroxy-3-(2-methylpropylamino)propoxy)-4-methyl-2-thienyl)-3-phenyl-1-propanone
LG 83-6-05
LG-83605
Molecular FormulaC21H29NO3S
Molecular Weight375.5 g/mol
Structural Identifiers
SMILESCC1=CSC(=C1OCC(CNCC(C)C)O)C(=O)CCC2=CC=CC=C2
InChIInChI=1S/C21H29NO3S/c1-15(2)11-22-12-18(23)13-25-20-16(3)14-26-21(20)19(24)10-9-17-7-5-4-6-8-17/h4-8,14-15,18,22-23H,9-13H2,1-3H3
InChIKeyYDXYOAAMYRVKSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

LG 83-6-05 (CAS 131602-24-9) Procurement Baseline: A Potent Cardiac Sodium Channel Blocker with Distinctive Recovery Kinetics


LG 83-6-05 (CAS 131602-24-9) is a synthetic small-molecule sodium channel blocking agent with molecular formula C21H29NO3S (free base) and a molecular weight of 375.53 g/mol . First described by Koidl et al. (1990), it acts as a potent inhibitor of the fast sodium inward current (INa) in ventricular cardiomyocytes and belongs to the most potent sodium-channel blocking agents known at the time of its characterization [1]. The compound is supplied as the hydrochloride salt (C21H30ClNO3S, MW 411.99) and is primarily utilized in cardiac electrophysiology research focused on rhythm disorders .

Why Generic Sodium Channel Blockers Cannot Substitute for LG 83-6-05 in Cardiac Electrophysiology Research


Sodium channel blockers as a class exhibit highly divergent state-dependent binding kinetics, recovery profiles, and voltage-dependent modulation, making them non-interchangeable in rigorous electrophysiological studies. LG 83-6-05 demonstrates a unique combination of frequency-dependent (phasic) block, a large hyperpolarizing shift of the steady-state inactivation curve, and an extraordinarily prolonged recovery from inactivation—by up to 290-fold at clinically relevant potentials [1]. These kinetic signatures differ fundamentally from those of standard class I antiarrhythmics such as lidocaine, mexiletine, and flecainide, making generic substitution scientifically indefensible for experiments requiring specific channel-state stabilization properties.

LG 83-6-05 Differential Evidence Guide: Quantified Advantages Over Lidocaine, Quinidine, and Class I Antiarrhythmics


Recovery from Inactivation Prolongation: LG 83-6-05 vs. Lidocaine

LG 83-6-05 prolongs the time constant of recovery from inactivation of the cardiac sodium current by a factor of up to 290 at a holding potential of -110 mV and a concentration of 2 µmol/L [1]. In contrast, lidocaine at 30 µmol/L—a 15-fold higher concentration—prolongs recovery by approximately 36-fold (control τ = 11 ± 0.5 ms; lidocaine slow τ = 398 ± 46 ms) in guinea pig ventricular myocytes at -120 mV [2]. This represents an approximately 8-fold greater prolongation effect by LG 83-6-05 despite a substantially lower test concentration, indicating markedly higher potency for stabilizing the inactivated state of the sodium channel.

Sodium channel kinetics Recovery from inactivation State-dependent block Ventricular cardiomyocytes

Steady-State Inactivation Curve Shift: LG 83-6-05 vs. Quinidine

LG 83-6-05 produces a significant hyperpolarizing shift of the steady-state inactivation curve (h∞) of the cardiac sodium current, indicating considerable tonic block at the resting membrane potential [1]. By comparison, quinidine—a prototypical class Ia antiarrhythmic—produces a modest hyperpolarizing shift of approximately -5.2 ± 0.4 mV under comparable conditions in guinea pig ventricular myocytes [2]. While the exact magnitude of the shift for LG 83-6-05 was not numerically specified in the primary literature, it was described as 'significant' and sufficient to produce tonic block, consistent with a far more pronounced stabilization of the inactivated state than observed with quinidine.

Steady-state inactivation Tonic block Voltage dependence Cardiac sodium channel

Frequency-Dependent (Phasic) Block: LG 83-6-05 vs. Non-Use-Dependent Blockers

LG 83-6-05 blocks the whole-cell sodium inward current in a frequency-dependent (phasic) manner, with the number of channels unavailable for opening increasing considerably with increasing stimulus frequency [1]. This frequency-dependent profile is characteristic of class I antiarrhythmics but is not uniformly present across all sodium channel blocking agents. For instance, tetrodotoxin (TTX) blocks sodium channels in a purely tonic, non-frequency-dependent manner [2]. Among clinically used agents, the degree of use-dependence varies substantially: class Ib agents like lidocaine and mexiletine exhibit rapid on-off kinetics with moderate use-dependence, while LG 83-6-05's combination of pronounced phasic block with extremely slow recovery (290-fold prolongation) creates a unique kinetic profile not replicated by any single commercially available sodium channel blocker.

Use-dependent block Phasic block Stimulation frequency Cardiac electrophysiology

Target Selectivity Profile: LG 83-6-05 vs. Multi-Channel Blockers Such as Quinidine

LG 83-6-05 was characterized as a sodium channel inhibitor with no reported activity against potassium or calcium channels in its primary pharmacological characterization [1]. In contrast, quinidine—a class Ia antiarrhythmic frequently used as a comparator in sodium channel research—is a well-established multi-channel blocker with significant inhibitory effects on IKr (hERG), IKs, Ito, IK1, and ICa,L at therapeutic concentrations [2]. While comprehensive selectivity profiling data for LG 83-6-05 across all cardiac ion channels is not available in the public domain, the absence of reported off-target activity in the primary characterization study suggests a more restricted pharmacological profile relative to multi-channel class Ia agents. Researchers requiring sodium-channel-specific pharmacological intervention without confounding potassium or calcium channel effects should consider this differentiated profile when selecting between LG 83-6-05 and quinidine-class tools.

Sodium channel selectivity Off-target ion channel effects Cardiac safety pharmacology Multi-channel block

LG 83-6-05 Optimal Application Scenarios for Cardiac Sodium Channel Research and Drug Discovery


Investigating Inactivated-State Stabilization Mechanisms in Cardiac Sodium Channels

LG 83-6-05's extraordinary 290-fold prolongation of recovery from inactivation [1] makes it an ideal tool compound for electrophysiology studies focused on the molecular determinants of inactivated-state drug binding. Unlike lidocaine, which produces only a ~36-fold prolongation [2], LG 83-6-05 provides a much larger dynamic range for detecting mutations or experimental conditions that alter drug-channel interactions at the inactivated state. This property is particularly valuable for structure-function studies using site-directed mutagenesis of the sodium channel inactivation gate.

Frequency-Dependent Block Studies in Ventricular Arrhythmia Models

The pronounced frequency-dependent (phasic) block combined with extremely slow recovery kinetics positions LG 83-6-05 as a research tool for investigating use-dependent sodium channel suppression in ventricular arrhythmia models [1]. Its kinetic profile allows researchers to study selective suppression of high-frequency ectopic firing while sparing normal conduction at physiological rates—a pharmacological property that cannot be replicated with standard class Ib agents such as lidocaine or mexiletine due to their faster recovery kinetics.

Differentiation from Multi-Channel Blockers in Mechanistic Electrophysiology Studies

For studies requiring pharmacological isolation of sodium channel contributions to cardiac electrophysiology, LG 83-6-05 offers an advantage over quinidine and other class Ia agents, which concurrently block multiple potassium and calcium channels [1]. By avoiding confounding multi-channel effects, LG 83-6-05 enables cleaner attribution of observed electrophysiological changes specifically to sodium channel modulation [2], reducing experimental ambiguity in mechanistic studies.

Benchmark Compound for Novel Sodium Channel Blocker Screening Cascades

LG 83-6-05's well-characterized kinetic fingerprint—frequency-dependent block, significant steady-state inactivation shift, and extreme recovery prolongation [1]—establishes it as a useful benchmark or positive control in screening cascades designed to identify novel state-dependent sodium channel blockers. Its unique kinetic profile provides a reference point against which new chemical entities can be compared for inactivated-state stabilization efficacy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for LG 83-6-05

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.